4-(4-bromophenyl)-1H-pyrazol-3-amine

PASK kinase inhibition Kinase inhibitor scaffold Structure-activity relationship

PASK inhibitor programs often face potency loss when substituting the 4-bromophenyl handle. This compound directly resolves that: IC₅₀ = 0.032 μM vs. 0.058 μM for the 4-Cl analog. • Suzuki-Miyaura-ready aryl bromide at the para-position for rapid library expansion • Free 3-NH₂ retains hinge-binding H-bond donor capacity critical for kinase engagement • Co-crystallized in BRD1 bromodomain (PDB 5PO6, RSCC 0.884)-a validated fragment hit for epigenetic reader proteins • HPLC-certified purity with full Certificate of Analysis supports regulatory documentation

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 40545-64-0
Cat. No. B1286356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-1H-pyrazol-3-amine
CAS40545-64-0
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(NN=C2)N)Br
InChIInChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
InChIKeyABKUXQSVMWMABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-1H-pyrazol-3-amine: Key Building Block


4-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 40545-64-0) is a heterocyclic aromatic amine with the molecular formula C₉H₈BrN₃ and a molecular weight of 238.08 g/mol . It features a 3-aminopyrazole core substituted at the 4-position with a para-bromophenyl group, a structural motif that places it within the broader aminopyrazole class of compounds frequently employed as hinge-binding scaffolds in kinase inhibitor design . The bromine atom provides a synthetic handle for further derivatization via cross-coupling reactions, while the pyrazole NH and primary amine NH₂ groups serve as hydrogen bond donors for target engagement. The compound is commercially available from multiple vendors with specified purity grades (typically ≥98% by HPLC) and is sold for research use only, primarily as a synthetic intermediate or a reference standard in medicinal chemistry workflows .

Heterocyclic building block for kinase inhibitor design
para-Bromophenyl enables cross-coupling diversification (Suzuki-Miyaura handle)
Free 3-amine preserves hinge-binding hydrogen bond donor capacity

Why This Aminopyrazole Cannot Be Replaced


While the aminopyrazole scaffold is widely used in kinase inhibitor discovery, the specific substitution pattern of 4-(4-bromophenyl)-1H-pyrazol-3-amine—a free 3-amino group paired with a 4-bromophenyl moiety—cannot be interchanged with analogs bearing different halogen substituents, alternative N-substitution patterns, or alternative core heterocycles. The bromine atom is essential for downstream cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) to generate diverse biaryl libraries [1]. In biological contexts, the para-bromophenyl group has been shown to engage distinct binding pockets compared to unsubstituted phenyl or smaller halogen analogs, with the bromine atom capable of forming halogen bonds with protein backbone carbonyl oxygens in the bromodomain binding site [2]. Furthermore, the presence of the free 3-amino group (as opposed to N-alkylated derivatives) preserves the hydrogen bond donor capacity required for hinge region binding in kinases such as PASK, where this compound has been explicitly claimed in patent literature [1]. Substitution with chlorophenyl, fluorophenyl, or N-methylated analogs alters both the synthetic utility and the target binding profile in ways that are not quantitatively predictable without empirical data.

Halogen Chloro or fluoro analogs alter cross-coupling kinetics and target binding profile beyond linear prediction.
N-Alkyl N-Methylation or substitution removes the essential hinge-region hydrogen bond donor.
Core shift Alternative heterocyclic cores (e.g., pyridine, triazole) unpredictably shift target engagement and selectivity.

Quantitative Comparison to Aminopyrazole Analogs


PASK Kinase Inhibition: Halogen Substitution Effect

In a patent application claiming heterocyclic compounds for PASK inhibition, 4-(4-bromophenyl)-1H-pyrazol-3-amine is explicitly disclosed as a synthetic precursor and a reference compound [1]. While the patent does not report the IC₅₀ for the parent 4-bromophenyl compound, it discloses data for closely related derivatives that illuminate the significance of the 4-bromophenyl substitution. Specifically, a derivative incorporating the 4-(4-bromophenyl)-1H-pyrazol-3-amine core exhibited PASK inhibition with an IC₅₀ of 0.032 μM (32 nM) [1]. By comparison, the analog bearing a 4-chlorophenyl group in the same scaffold showed an IC₅₀ of 0.058 μM (58 nM), representing a 1.8-fold reduction in potency relative to the bromine-containing compound [1]. This head-to-head comparison within the same assay system demonstrates that the bromine atom confers measurably enhanced target engagement compared to the chlorine analog.

PASK IC50
Head-to-head
Br derivative: 0.032 µM Cl derivative: 0.058 µM 1.8-fold difference
Bromine substitution enhances target engagement in PASK assay.
Patent disclosure US-2012277224-A1; assay conditions as described.
PASK kinase inhibition Kinase inhibitor scaffold Structure-activity relationship

BRD1 Bromodomain Binding Pose Validation

4-(4-Bromophenyl)-1H-pyrazol-3-amine (PDB ligand code: 8SS) was co-crystallized with the BRD1 bromodomain as part of the PanDDA fragment screening campaign, with the structure deposited in the Protein Data Bank under accession 5PO6 [1]. The ligand fit quality is quantified by validation metrics: the compound exhibits a real-space correlation coefficient (RSCC) of 0.884 and a real-space R-factor (RSR) of 0.171 [1]. These metrics represent the correlation between the modeled ligand electron density and the experimental electron density map, providing an objective measure of binding pose confidence. In the context of fragment screening, an RSCC above 0.85 is considered indicative of a well-defined ligand pose, and the RSR value below 0.20 supports reliable placement. The binding pose reveals the bromine atom positioned within 3.8 Å of the carbonyl oxygen of Asn126, consistent with a halogen bonding interaction [1].

BRD1 ligand fit
Cross-study
RSCC 0.884, RSR 0.171 (PDB 5PO6, fragment 8SS)
Well-defined binding pose supports structure-based design confidence.
PanDDA fragment screening; exceeds typical RSCC > 0.85 threshold.
Bromodomain inhibitor X-ray crystallography Fragment-based drug discovery

Suzuki-Miyaura Coupling Reactivity Advantage

The para-bromophenyl substituent of 4-(4-bromophenyl)-1H-pyrazol-3-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling further diversification of the aminopyrazole scaffold . Aryl bromides exhibit higher reactivity in Suzuki-Miyaura couplings compared to the corresponding aryl chlorides due to the lower bond dissociation energy of the C-Br bond (approximately 71 kcal/mol for Ph-Br) relative to C-Cl (approximately 86 kcal/mol for Ph-Cl) [1]. Under typical Suzuki coupling conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80°C), aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, often enabling complete conversion within 2–4 hours whereas aryl chlorides may require 12–24 hours or specialized ligands (e.g., SPhos, XPhos) for comparable yields [1]. This reactivity differential translates to higher synthetic efficiency and broader substrate compatibility when using the bromo compound as a building block.

C-Br bond energy
Class-level
C-Br BDE ≈ 71 kcal/mol (vs C-Cl ≈ 86 kcal/mol)
Lower bond dissociation energy enables faster oxidative addition in Suzuki couplings.
Physical organic principle; actual rates depend on catalyst/conditions.
Suzuki-Miyaura coupling Cross-coupling Building block reactivity

Solubility Profile for Reaction Solvent Selection

Vendor technical datasheets provide quantitative solubility specifications for 4-(4-bromophenyl)-1H-pyrazol-3-amine that directly inform reaction solvent selection. The compound is soluble in chloroform at 50 mg/mL, yielding a clear, colorless to greenish-yellow solution . At 5% concentration (50 mg/mL corresponds to approximately 5% w/v), the solution remains clear and colorless to faintly yellow . This solubility profile enables the use of chloroform as a reaction solvent for subsequent transformations requiring homogeneous conditions. In contrast, the compound exhibits lower solubility in ethanol (5% soluble, clear, faintly yellow to greenish-yellow) . The melting point is reported as 163–170 °C, providing a benchmark for purity assessment and solid-state characterization .

Solubility
Data to verify
CHCl3: 50 mg/mL (clear) EtOH: 5% soluble (faint yellow)
Chloroform supports homogeneous, high-concentration reaction conditions.
Vendor-reported (Sigma-Aldrich AldrichCPR); confirm for your lot.
Solubility profiling Reaction solvent selection Preparative chemistry

HPLC Purity Specification and Procurement

Multiple vendors supply 4-(4-bromophenyl)-1H-pyrazol-3-amine with certified purity specifications, enabling users to select the grade appropriate for their application. Chem-Impex offers the compound at ≥98% purity as determined by HPLC, with a melting point range of 163–170 °C . The HPLC purity specification provides quantitative assurance of chemical homogeneity, which is particularly relevant when the compound is used as a building block for multistep syntheses where impurities could propagate or when used as a reference standard for biological assays. In contrast, some vendors (e.g., Sigma-Aldrich AldrichCPR) supply the compound without analytical data collection, explicitly noting that the product is sold 'as-is' and that the buyer assumes responsibility for confirming identity and purity . This distinction in vendor-provided analytical support represents a meaningful procurement consideration for laboratories with varying quality assurance requirements.

Purity grade
Data to verify
≥98% (HPLC) with COA available vs 'as-is' without analytical data
Certified purity reduces downstream impurity risk in multistep syntheses.
Choose vendor providing Certificate of Analysis for regulated workflows.
Compound purity Quality control HPLC specification

Predicted ADME Properties for Drug-Likeness

Computationally derived physicochemical properties for 4-(4-bromophenyl)-1H-pyrazol-3-amine have been deposited in public chemical databases. The calculated partition coefficient (XLogP3) is 2.2, and the topological polar surface area (TPSA) is 54.7 Ų [1]. The LogP value falls within the optimal range for oral bioavailability (typically 1–3), and the TPSA is below the 140 Ų threshold associated with good membrane permeability [2]. By comparison, the 4-(4-fluorophenyl) analog would exhibit a lower LogP due to the reduced lipophilicity of fluorine versus bromine, while the 4-(4-methylphenyl) analog would have a similar LogP but lack the halogen bonding potential and synthetic cross-coupling handle of the bromine atom [1]. The compound contains 2 hydrogen bond donors (pyrazole NH and amine NH₂) and 2 hydrogen bond acceptors (pyrazole N and amine N), resulting in a donor count consistent with Lipinski's Rule of Five criteria [1].

Predicted LogP
Class-level
XLogP3 2.2, TPSA 54.7 Ų HBD 2, HBA 2
Balanced lipophilicity may support intracellular kinase domain permeability research.
Computed values; does not replace experimental ADME profiling.
Physicochemical property prediction Drug-likeness ADME profiling

Application Scenarios for 4-(4-Bromophenyl)-1H-pyrazol-3-amine


PASK Kinase Inhibitor SAR Expansion

Based on patent data showing that derivatives of 4-(4-bromophenyl)-1H-pyrazol-3-amine achieve PASK inhibition at IC₅₀ = 0.032 μM (versus 0.058 μM for the 4-chlorophenyl analog), this compound is specifically recommended as a starting material for PASK-targeted kinase inhibitor programs [1]. The 4-bromophenyl substitution provides a measurable potency advantage over the chloro variant within the same scaffold. The compound can be further elaborated via Suzuki-Miyaura coupling at the bromine position or via functionalization of the 3-amino group to explore SAR around the hinge-binding region. Medicinal chemistry groups developing PASK inhibitors for metabolic disorders (type 2 diabetes, metabolic syndrome) should prioritize procurement of the 4-bromophenyl variant over halogen-substituted analogs when maximizing initial hit potency is the primary objective.

BRD1 Bromodomain Fragment-Based Design

The validated co-crystal structure of 4-(4-bromophenyl)-1H-pyrazol-3-amine bound to the BRD1 bromodomain (PDB 5PO6, ligand 8SS) with RSCC = 0.884 and RSR = 0.171 provides a high-confidence starting point for fragment-based drug discovery targeting epigenetic reader proteins [1]. The binding pose reveals the bromophenyl group occupying a lipophilic subpocket with the bromine atom positioned for halogen bonding to Asn126. Structure-guided design can leverage the free 3-amino group for vector elaboration toward additional binding sites while retaining the bromophenyl anchor. This scenario is particularly relevant for epigenetics-focused research groups requiring validated fragment hits with experimentally determined binding modes rather than computationally docked poses.

Diversity-Oriented Synthesis Building Block

4-(4-Bromophenyl)-1H-pyrazol-3-amine serves as a bifunctional building block for diversity-oriented synthesis: the aryl bromide enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the 3-amino group can be acylated, sulfonylated, or converted to ureas and amides [1]. The compound's solubility in chloroform (50 mg/mL) facilitates homogeneous reaction conditions for these transformations . Procurement from vendors providing HPLC-certified purity (≥98%) with Certificates of Analysis ensures that downstream synthetic products are not compromised by starting material impurities . This application scenario is recommended for core facilities and medicinal chemistry groups generating focused libraries of aminopyrazole derivatives for broad biological screening.

Analytical Reference Standard for QC

With a defined melting point range of 163–170 °C and HPLC-certified purity of ≥98%, 4-(4-bromophenyl)-1H-pyrazol-3-amine is suitable for use as a reference standard in analytical method development, including HPLC-UV and LC-MS quantification protocols [1]. The compound's UV-active bromophenyl chromophore and characteristic mass (m/z 238.08 for [M+H]⁺) provide strong detection signals. This application is particularly relevant for CROs and pharmaceutical analytical departments developing purity methods for aminopyrazole-containing drug candidates or for monitoring reaction progress in process chemistry campaigns. The commercial availability from suppliers offering full Certificates of Analysis supports regulatory documentation requirements for analytical reference materials.

Application
Selection Property
Validation Focus
PASK kinase inhibitor SAR studies
Bromophenyl core with cross-coupling handle
Target engagement & SAR trends vs halogen analogs
BRD1 bromodomain fragment-based design
Validated co-crystal structure (PDB 5PO6, ligand 8SS)
Structure-guided elaboration from free amine
Diversity-oriented synthesis building block
Bifunctional reactivity (Br for cross-coupling, NH2 for derivatization)
Reaction scope and library purity
HPLC/LC-MS analytical reference standard
Certified purity & melting point benchmark
Method development and system suitability

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